3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C14H16O2. It is a derivative of bicyclo[2.2.1]heptane, featuring a phenyl group and a carboxylic acid functional group.
Preparation Methods
The synthesis of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The phenyl group can be introduced through Friedel-Crafts alkylation, and the carboxylic acid group can be added via oxidation of an appropriate precursor . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets in biological systems. For instance, its anticholinergic properties suggest it may inhibit acetylcholine receptors, affecting neurotransmission in the central nervous system . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the phenyl group, making it less complex and potentially less versatile in certain applications.
2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but different positioning of the phenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6319-20-6 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16) |
InChI Key |
NNUSVTIAASPYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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